molecular formula C11H15BrOS B8315930 1-(4-Bromo-butyloxy)-4-(methylthio)-benzene

1-(4-Bromo-butyloxy)-4-(methylthio)-benzene

Cat. No. B8315930
M. Wt: 275.21 g/mol
InChI Key: KYXVWWDJGOJMER-UHFFFAOYSA-N
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Patent
US04025641

Procedure details

7.0 g (0.05 mol) of 4-(methylthio)phenol are stirred in 80 cc of absolute dimethylformamide for 30 minutes with 2.8 g (0.05 mol) of pulverized potassium hydroxide. 16.2 g (0.075 mol) of 1,4-dibromo butane are added dropwise over the course of 15 minutes and the mixture is stirred at 20° for 16 hours. After the addition of approximately 150 cc of water, the reaction mixture is extracted with ether, the extract is washed with ice-cold 1N sodium hydroxide solution and saturated sodium chloride solution, dried over sodium sulphate and evaporated. After chromatography of the residue on silica gel with hexene/ethyl acetate (99:1) and (98:2) and subsequent crystallization from petroleum ether, pure 1-(4-bromo-butyloxy)-4-(methylthio)-benzene is obtained. M.P.: 33°-34° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[OH-].[K+].[Br:12][CH2:13][CH2:14][CH2:15][CH2:16]Br.O>CN(C)C=O>[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][O:9][C:6]1[CH:7]=[CH:8][C:3]([S:2][CH3:1])=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)O
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
BrCCCCBr
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ether
WASH
Type
WASH
Details
the extract is washed with ice-cold 1N sodium hydroxide solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After chromatography of the residue on silica gel with hexene/ethyl acetate (99:1) and (98:2) and subsequent crystallization from petroleum ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCCCCOC1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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